molecular formula C12H18 B14546068 Spiro[2.9]dodeca-7,11-diene CAS No. 62108-42-3

Spiro[2.9]dodeca-7,11-diene

Cat. No.: B14546068
CAS No.: 62108-42-3
M. Wt: 162.27 g/mol
InChI Key: GVEKWQHHJJCOSU-UHFFFAOYSA-N
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Description

Spiro[2.9]dodeca-7,11-diene is a bicyclic sesquiterpene characterized by a unique spirocyclic framework where two cycloalkane rings share a single atom (the spiro carbon). This compound is part of the broader class of spiro compounds, which are notable for their structural rigidity and diverse applications in organic chemistry and biochemistry. A key example of its significance is its role as a structural motif in Periplanone A, a pheromone produced by the American cockroach (Periplaneta americana). Periplanone A includes the spiro[2.9]dodeca-7,11-dien-4-one backbone, where the conjugated diene system (C7–C11) and ketone group are critical for biological activity .

The compound’s synthesis and stereochemical complexity have been explored in terpene research, particularly in pheromone studies. For instance, racemic mixtures of structurally related spiro compounds, such as himachala-9,11-diene, have been synthesized via cost-efficient methods, enabling large-scale applications in pest control .

Properties

CAS No.

62108-42-3

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

spiro[2.9]dodeca-7,11-diene

InChI

InChI=1S/C12H18/c1-2-4-6-8-12(10-11-12)9-7-5-3-1/h1-2,7,9H,3-6,8,10-11H2

InChI Key

GVEKWQHHJJCOSU-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CC2(C1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.9]dodeca-7,11-diene typically involves cyclization reactions. One common method is the Diels-Alder cycloaddition reaction, which forms the spirocyclic structure through a [4+2] cycloaddition process. This reaction requires a diene and a dienophile under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis is also prevalent in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.9]dodeca-7,11-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction may produce spirocyclic hydrocarbons .

Scientific Research Applications

Spiro[2.9]dodeca-7,11-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[2.9]dodeca-7,11-diene involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Himachala-9,11-diene

  • Structure : A bicyclic sesquiterpene with a bicyclo[5.4.0]undeca-9,11-diene framework.
  • Biological Activity: Acts as a pheromone for Phyllotreta cruciferae (crucifer flea beetle).

Spiro[indoline-3,5'-[1,2]diazepines] (e.g., Compound 7a)

  • Structure : A spiro system combining indoline and diazepine rings.
  • Synthesis : Prepared via α-halogenated N-acylhydrazone annulation, yielding derivatives with anti-inflammatory properties (e.g., 44.44% inhibition of carrageenan-induced edema for compound 2.2) .
  • Key Difference : The inclusion of heteroatoms (N, O) in the spiro framework enhances polarity, affecting solubility and pharmacological activity compared to hydrocarbon-based Spiro[2.9]dodeca-7,11-diene .

Spectral and Analytical Data

Mass Spectrometry

  • This compound : Fragmentation at the spiro junction is common, producing ions such as m/z = M⁺ – ArN₂CO (observed in related spiro benzoxazines) .
  • Spiroindolines : Show distinct HRMS profiles (e.g., C₃₄H₂₇ClN₃O₄ for compound 7a, m/z = 576.1683) .

NMR Spectroscopy

  • This compound derivatives exhibit downfield shifts for spiro carbon atoms (δ ~50–60 ppm in ¹³C NMR) due to ring strain .
  • Spiroindolines show split signals for equivalent protons near the spiro center (e.g., δ 6.8–7.2 ppm in ¹H NMR for compound 4e) .

Research Findings and Implications

  • Pheromone Applications: Racemic this compound derivatives are cost-effective alternatives to enantiopure compounds, as seen in Periplanone A analogues .
  • Pharmacological Potential: Structural modifications (e.g., introducing heterocycles) can redirect spiro compounds from pheromone roles to therapeutic agents, as demonstrated by spiroindolines’ anti-inflammatory activity .
  • Analytical Challenges : Fragmentation at the spiro junction complicates molecular ion detection in EIMS, necessitating complementary techniques like HRMS or NMR .

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